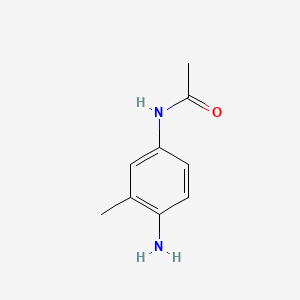

N-(4-amino-3-methylphenyl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(4-amino-3-methylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O/c1-6-5-8(11-7(2)12)3-4-9(6)10/h3-5H,10H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXWUFIZOBXUMSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60356954 | |

| Record name | N-(4-amino-3-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6375-20-8 | |

| Record name | N-(4-amino-3-methylphenyl)acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60356954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Structural Characterization of N 4 Amino 3 Methylphenyl Acetamide and Its Derivatives

Spectroscopic Elucidation of Molecular Structure

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of N-(4-amino-3-methylphenyl)acetamide would be expected to show distinct signals corresponding to the different types of protons present in the molecule. The aromatic protons on the benzene (B151609) ring would appear in the downfield region, typically between 6.0 and 8.0 ppm, with their specific chemical shifts and coupling patterns influenced by the positions of the amino and acetamido groups. The methyl group attached to the ring would produce a singlet in the upfield region, likely around 2.0-2.5 ppm. The methyl protons of the acetamide (B32628) group would also give rise to a singlet, typically in a similar region. The amine (NH₂) protons and the amide (NH) proton would appear as broad singlets, and their chemical shifts can be sensitive to solvent and concentration.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton. Each unique carbon atom in this compound would give a distinct signal. The carbonyl carbon of the acetamide group would be the most downfield signal, typically in the range of 160-180 ppm. The aromatic carbons would resonate in the 110-150 ppm region, with the carbons directly attached to the nitrogen and methyl groups showing characteristic shifts. The methyl carbons, both from the ring and the acetamide group, would appear at the most upfield positions in the spectrum, generally below 30 ppm. Studies on similar N-(aryl)-substituted acetamides have shown that the chemical shifts of the aromatic carbons, particularly C-1 and C-4, are sensitive to changes in the substituents on the acetamide side chain. researchgate.net

A representative, though not specific to the title compound, ¹H and ¹³C NMR data for a related acetamide derivative is presented below to illustrate the typical chemical shift ranges.

Table 1: Illustrative ¹H and ¹³C NMR Chemical Shift Data for an Acetamide Derivative

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) |

|---|---|---|

| Aromatic CH | 6.5 - 7.5 | 115 - 140 |

| NH (Amide) | 7.5 - 8.5 | - |

| NH₂ (Amine) | 3.5 - 5.0 | - |

| CH₃ (Ring) | 2.1 - 2.4 | 15 - 20 |

| CH₃ (Acyl) | 1.9 - 2.2 | 20 - 25 |

| C=O (Amide) | - | 168 - 172 |

| Aromatic C-N | - | 135 - 150 |

Note: This is a generalized table. Actual chemical shifts for this compound may vary.

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing information about the functional groups present.

The IR spectrum of this compound would exhibit characteristic absorption bands. The N-H stretching vibrations of the primary amine (NH₂) and the secondary amide (NH) groups would appear as distinct bands in the region of 3200-3500 cm⁻¹. The C=O stretching vibration of the amide group, known as the Amide I band, is a strong and sharp absorption typically found around 1650 cm⁻¹. The N-H bending vibration of the amide (Amide II band) would be observed near 1550 cm⁻¹. Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-H bending vibrations appear at lower wavenumbers. The C-N stretching vibrations would also be present in the fingerprint region of the spectrum.

Raman spectroscopy would provide complementary information. For instance, the symmetric stretching of the aromatic ring would be expected to give a strong signal. Analysis of the vibrational spectra of related N-(phenyl)-2,2-dichloroacetamides has demonstrated how substitutions on the phenyl ring influence the amide bond parameters and the mixing of different normal modes. nih.gov

Table 2: Key IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3300 - 3500 |

| Amide (N-H) | Stretch | 3200 - 3400 |

| Aromatic (C-H) | Stretch | 3000 - 3100 |

| Aliphatic (C-H) | Stretch | 2850 - 3000 |

| Carbonyl (C=O) | Stretch (Amide I) | 1630 - 1680 |

| Amide (N-H) | Bend (Amide II) | 1510 - 1570 |

| Aromatic (C=C) | Stretch | 1450 - 1600 |

| Amine (N-H) | Scissoring | 1580 - 1650 |

Mass Spectrometry (MS/LC-MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through analysis of its fragmentation patterns. When coupled with liquid chromatography (LC-MS), it allows for the separation and analysis of individual components in a mixture.

For this compound, the mass spectrum would show a molecular ion peak ([M]⁺) corresponding to its molecular weight. High-resolution mass spectrometry would provide the exact mass, allowing for the determination of its molecular formula (C₉H₁₂N₂O). nih.gov

The fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for acetamides include the cleavage of the amide bond. For this compound, one would expect to see fragments corresponding to the loss of the acetyl group (CH₃CO) and other characteristic losses from the aromatic ring and its substituents. LC-MS methods have been developed for the analysis of related amino-containing metabolites, often employing reverse-phase chromatography. nih.govsielc.comsielc.com The choice of mobile phase, such as acetonitrile (B52724) and water with an acid modifier like formic acid, is crucial for achieving good separation and ionization. sielc.comsielc.com

Table 3: Expected Mass Spectrometric Data for this compound

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₉H₁₂N₂O |

| Molecular Weight | 164.21 g/mol |

| [M+H]⁺ (in ESI-MS) | m/z 165.10 |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. Aromatic compounds like this compound exhibit characteristic absorption bands in the UV region. The spectrum would be expected to show absorptions due to π → π* transitions of the benzene ring and n → π* transitions associated with the carbonyl and amino groups. The exact positions and intensities of these absorption bands are influenced by the substituents on the benzene ring and the solvent used for the measurement. For example, the presence of an amino group typically causes a red shift (shift to longer wavelength) in the absorption maxima. Studies on related compounds have shown absorption bands around 225 nm and 276 nm. researchgate.net

Crystallographic Studies and Solid-State Architecture

While spectroscopic techniques provide information about the molecule in solution or in the gas phase, X-ray crystallography reveals the precise arrangement of atoms in the solid state.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of this compound, it is possible to determine the bond lengths, bond angles, and torsion angles of the molecule. This technique also reveals the packing of molecules in the crystal lattice and the nature of intermolecular interactions, such as hydrogen bonding.

In the crystal structure of a related compound, N-(3-Chloro-4-fluorophenyl)acetamide, the molecules are linked into chains by N—H⋯O hydrogen bonds. nih.gov It is likely that this compound would also exhibit extensive hydrogen bonding involving the amino and amide groups, which would play a significant role in its solid-state architecture. The planarity of the molecule and the orientation of the acetamide side chain relative to the phenyl ring can also be precisely determined. In some acetanilide (B955) derivatives, the acetamide group is nearly coplanar with the phenyl ring. iucr.org

Table 4: Representative Crystallographic Data for an Acetamide Derivative

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | ~7-8 |

| b (Å) | ~12-13 |

| c (Å) | ~9-10 |

| β (°) | ~124 |

| Z (molecules/unit cell) | 4 |

Note: This data is for a related compound and serves as an example of the type of information obtained from a single-crystal X-ray diffraction study.

Analysis of Intermolecular Interactions: Hydrogen Bonding and π-Stacking

The molecular structure of this compound, featuring a primary amine (-NH2), a secondary amide (-NH-C=O), and an aromatic phenyl ring, suggests that hydrogen bonding and π-stacking are the principal non-covalent interactions governing its supramolecular assembly.

Hydrogen Bonding:

The this compound molecule possesses multiple hydrogen bond donors and acceptors. The primary amino group and the amide nitrogen can act as hydrogen bond donors, while the carbonyl oxygen of the acetamido group and the nitrogen of the primary amino group can serve as hydrogen bond acceptors. This functionality allows for the formation of a robust network of intermolecular hydrogen bonds.

In the absence of direct experimental data for this compound, the crystal structure of acetanilide provides a well-documented model for the types of hydrogen bonds to be expected. In crystalline acetanilide, molecules are linked into chains by single N-H···O hydrogen bonds. iucr.orgiucr.org These chains are a recurring motif in the crystal structures of many acetanilide derivatives. A low-temperature study of acetanilide determined the N···O distance of this hydrogen bond to be approximately 2.9 Angstroms, indicating a significant interaction.

For this compound, a more complex hydrogen-bonding network is anticipated due to the additional primary amino group. It is likely that N-H···O bonds involving the amide group will be a primary feature, linking molecules into chains or tapes. Furthermore, the amino group can participate in N-H···N or N-H···O hydrogen bonds, potentially cross-linking these primary chains into more complex two-dimensional or three-dimensional architectures.

Expected Hydrogen Bonding in this compound

| Donor Group | Donor Atom | Acceptor Group | Acceptor Atom | Expected Interaction |

| Acetamido | N-H | Carbonyl | O=C | Strong, chain-forming |

| Amino | N-H | Carbonyl | O=C | Inter-chain linking |

| Amino | N-H | Amino | N | Inter-chain linking |

π-Stacking:

In many crystalline aromatic compounds, π-stacking interactions lead to the formation of columnar or herringbone motifs. For this compound, it is probable that the phenyl rings of adjacent molecules, potentially those already linked by hydrogen bonds, will arrange to maximize these favorable π-stacking interactions. The interplay between the directional hydrogen bonds and the less directional but significant π-stacking forces will ultimately dictate the final crystal packing.

Crystal Packing and Supramolecular Arrangements

The combination of strong, directional hydrogen bonds and weaker, but collectively significant, π-stacking interactions is expected to result in a densely packed and stable crystal lattice for this compound. The supramolecular arrangement will likely be a layered or three-dimensional network structure.

Based on the analysis of related structures, one can postulate the formation of hydrogen-bonded molecular tapes or sheets. For instance, the primary N-H···O hydrogen bonds of the acetamido groups could link molecules in a linear fashion. These tapes could then be further organized by the hydrogen bonds involving the primary amino group and by π-stacking interactions between the phenyl rings of adjacent tapes.

Summary of Expected and Observed Structural Features

| Compound | Key Hydrogen Bonds | π-Stacking | Supramolecular Motif |

| This compound (Predicted) | N-H···O (amide), N-H···N/O (amine) | Parallel-displaced or T-shaped | Hydrogen-bonded chains/sheets cross-linked into a 3D network |

| Acetanilide (Observed) | N-H···O (amide) | Present, contributes to packing | Chains of hydrogen-bonded molecules iucr.orgiucr.org |

Computational Chemistry and Molecular Modeling of N 4 Amino 3 Methylphenyl Acetamide Systems

Density Functional Theory (DFT) Investigations

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For N-(4-amino-3-methylphenyl)acetamide, DFT calculations provide a foundational understanding of its molecular geometry, electronic properties, and vibrational characteristics.

Geometry Optimization and Conformational Analysis

The first step in computational analysis is to determine the most stable three-dimensional structure of the molecule, a process known as geometry optimization. For similar acetamide (B32628) derivatives, this is often performed using DFT methods such as B3LYP with a basis set like 6-311G(d,p). iucr.org This process identifies the lowest energy conformation of the molecule.

Electronic Structure Analysis (HOMO, LUMO, Molecular Electrostatic Potential)

The electronic properties of a molecule are crucial for understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (Egap) is an important indicator of molecular stability; a smaller gap suggests higher reactivity. nih.govnih.gov In studies of related acetamide compounds, the HOMO and LUMO are often found to be distributed across the molecule, indicating that charge transfer can occur within the molecular structure. nih.gov

The Molecular Electrostatic Potential (MESP) provides a visual representation of the charge distribution in a molecule. nih.gov It maps the electrostatic potential onto the electron density surface, with different colors representing different potential values. Typically, red areas indicate negative potential (electron-rich regions, potential electron donor sites), while blue areas indicate positive potential (electron-poor regions, potential electron acceptor sites). For this compound, the MESP would likely show negative potential around the oxygen atom of the carbonyl group and the nitrogen atom of the amino group, while the hydrogen atoms of the amino group and the amide N-H would exhibit positive potential.

Thermodynamic and Vibrational Characteristics from DFT Calculations

DFT calculations can also be used to predict the thermodynamic properties of a molecule, such as its enthalpy, entropy, and heat capacity, at different temperatures. These properties are derived from the vibrational frequencies calculated from the optimized geometry.

Vibrational analysis also predicts the infrared (IR) and Raman spectra of the molecule. Each vibrational mode corresponds to a specific motion of the atoms, and the calculated frequencies can be compared with experimental spectroscopic data to confirm the structure of the molecule. For a related compound, N-{4-[(4-amino-3-phenyl-1H-pyrazolo[3,4-d]pyrimidin-1-yl)sulfonyl]phenyl}acetamide, DFT calculations have been used to assign the vibrational spectra in the 400-4000 cm-1 region. nih.gov

Molecular Docking Simulations

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). This technique is fundamental in drug discovery and design.

Ligand-Protein Binding Pattern Prediction

While specific docking studies for this compound are not available in the provided search results, the methodology is well-established. Molecular docking simulations for this compound would involve placing it into the binding site of a target protein and using a scoring function to estimate the binding affinity. The results would predict the binding pose and the key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's amino acid residues. For instance, in the docking study of a related pyrazolo[3,4-d]pyrimidine derivative, the interactions with the O-acetyl-serine-sulfhydrylase (OASS) enzyme were investigated to understand its mode of binding. nih.gov Similar studies for this compound would provide valuable insights into its potential biological targets and mechanism of action.

Computational Binding Affinity Calculations for Specific Molecular Targets

Computational binding affinity calculations are pivotal in drug discovery for predicting the strength of the interaction between a ligand, such as this compound, and a protein target. nih.gov These methods estimate the binding free energy, which indicates the stability of the protein-ligand complex. A more negative binding affinity value suggests a stronger and more stable interaction. The process involves docking the ligand into the active site of a target protein and then using scoring functions to calculate the affinity. nih.gov These functions consider various intermolecular forces, including hydrogen bonds, electrostatic interactions, hydrophobic contacts, and van der Waals forces. nih.gov

While specific binding affinity studies for this compound are not extensively documented in the selected literature, the methodology can be illustrated by examining related acetamide-containing compounds. For example, molecular docking studies on N-acetylated β-amino acid derivatives against the α-glucosidase enzyme, a target for anti-diabetic drugs, provide insight into how such molecules bind. In one such study, an acetamide derivative with a hydroxyl-substituted phenyl ring demonstrated significant binding affinity, forming key hydrogen bonds with amino acid residues in the enzyme's catalytic pocket.

To illustrate the outputs of such a study, the table below shows the calculated binding affinity and key interactions for a representative acetamide derivative with the α-glucosidase enzyme.

| Ligand | Target Protein | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues |

| N-acetylated β-amino acid derivative | α-glucosidase | -7.2 | ASP202, HIS332, ARG400 |

This table is illustrative of the type of data generated from binding affinity calculations for a related acetamide compound.

The stability of a protein-ligand complex is influenced not only by residues at the direct binding interface but also by non-interfacial residues that affect the protein's local structural environment. nih.gov Advanced computational models decompose the total binding affinity into contributions from these different residues and can be refined using methods like Monte-Carlo simulations to optimize the weighting of various energetic parameters. nih.gov Such detailed calculations are crucial for lead optimization and for understanding drug specificity.

Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Modeling (Theoretical Frameworks)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are theoretical frameworks that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. mdpi.com These models are fundamental in medicinal chemistry and toxicology for predicting the activity of new or unsynthesized molecules, thereby prioritizing experimental work. mdpi.comresearchgate.net

The development of a QSAR model for a class of compounds like aromatic amines, which includes this compound, follows a structured workflow:

Data Set Compilation : A dataset of structurally related aromatic amines with measured biological activity (e.g., enzyme inhibition, carcinogenicity) is assembled. oup.comnih.gov This set is typically divided into a training set for model development and a test set for external validation. researchgate.net

Molecular Descriptor Calculation : For each molecule, a wide range of numerical descriptors are calculated. These can include constitutional descriptors (e.g., molecular weight, atom counts), topological descriptors (e.g., connectivity indices), and quantum-chemical descriptors (e.g., HOMO and LUMO energies, which relate to chemical reactivity). mdpi.comoup.com

Variable Selection and Model Building : Statistical methods are used to select the most relevant descriptors that correlate with the observed activity. researchgate.net A mathematical model is then constructed using techniques such as Multiple Linear Regression (MLR), Gene Expression Programming (GEP), or machine learning algorithms like Multilayer Perceptrons (MLPs). mdpi.comresearchgate.net

Model Validation : The model's robustness and predictive power are rigorously assessed through internal validation (e.g., cross-validation) and external validation using the test set. researchgate.netnih.gov

For aromatic amines, QSAR models have been successfully developed to predict properties like carcinogenicity. oup.comnih.gov These models often find that parameters related to chemical reactivity (like HOMO/LUMO energies) and molecular shape are critical determinants of biological activity, as these factors govern metabolic activation and interaction with biological macromolecules. oup.com

The general framework for a QSAR/QSPR study is summarized below.

| Step | Description | Key Techniques/Concepts |

| 1. Data Preparation | Collect compounds with known activity. Draw 2D structures and perform 3D geometry optimization. | MM+ molecular mechanics, AM1 semi-empirical methods. mdpi.com |

| 2. Descriptor Calculation | Compute numerical values representing molecular structure and properties. | DRAGON software, PaDEL, constitutional, topological, quantum-chemical descriptors. researchgate.net |

| 3. Model Construction | Establish a mathematical link between descriptors and activity for a training set. | Multiple Linear Regression (MLR), Genetic Algorithms (GA), Machine Learning (MLPs). mdpi.comresearchgate.net |

| 4. Model Validation | Assess the model's stability, robustness, and predictive accuracy. | Internal (cross-validation) and External (test set) validation. researchgate.net |

Applying this framework to this compound would involve synthesizing and testing a series of its derivatives to generate the necessary activity data for building a predictive model.

Advanced Computational Techniques (e.g., Hirshfeld Surface Analysis for Intermolecular Interactions)

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a molecular crystal. scirp.orgscirp.org By mapping properties onto this unique surface for each molecule, one can gain a deep understanding of the crystal packing forces, such as hydrogen bonding and van der Waals interactions. scirp.orgnih.gov The analysis generates a three-dimensional Hirshfeld surface and a two-dimensional "fingerprint plot," which summarizes all intermolecular contacts.

Although a Hirshfeld analysis for this compound itself is not available in the searched literature, studies on closely related acetanilide (B955) and aminophenyl derivatives provide excellent models for the expected interactions. The key features of the analysis include:

d_norm surface : This surface maps normalized contact distances. Red spots indicate close contacts (shorter than van der Waals radii), which are often strong interactions like hydrogen bonds. White areas represent contacts at the van der Waals distance, and blue areas indicate longer contacts. nih.gov

Fingerprint Plots : These 2D plots summarize the frequency of different types of intermolecular contacts, providing a quantitative breakdown of the interactions that stabilize the crystal structure. nih.gov

The table below presents the percentage contributions of various intermolecular contacts to the Hirshfeld surface for two compounds structurally related to this compound, illustrating the quantitative nature of the analysis.

| Intermolecular Contact | Contribution in Acetoacetanilide Derivative (%) nih.gov | Contribution in 4-amino-1-(prop-2-yn-1-yl)pyrimidin-2(1H)-one (%) nih.gov |

| H···H | 37.9 | 36.2 |

| H···O / O···H | 18.5 | 17.8 |

| H···C / C···H | 24.9 | 20.9 |

| H···N / N···H | 9.2 | 12.2 |

Data from related structures used to infer likely interaction patterns.

These data show that van der Waals forces (H···H, H···C) and hydrogen bonding (H···O, H···N) are the dominant interactions governing the crystal packing. nih.gov For this compound, the presence of both an amine (-NH2) group and an acetamide (-NH-C=O) group would lead to a rich network of N-H···O and N-H···N hydrogen bonds, which would be clearly visible as distinct "spikes" on the fingerprint plot and red regions on the d_norm surface.

Biochemical Interactions and Mechanistic Investigations of N 4 Amino 3 Methylphenyl Acetamide

Enzyme Inhibition Studies (in vitro and theoretical aspects)

The structural characteristics of N-(4-amino-3-methylphenyl)acetamide suggest its potential as an inhibitor of several key enzymes. Research into structurally similar compounds provides a basis for understanding its possible inhibitory activities.

Inhibition of Key Enzymes in Metabolic Pathways (e.g., Folic Acid Synthesis)

This compound is a structural analogue of para-aminobenzoic acid (PABA). PABA is a crucial intermediate in the folic acid (folate) synthesis pathway in many bacteria, yeasts, and plants. mdpi.comnih.gov This pathway is essential for the biosynthesis of nucleotides and certain amino acids, and therefore for DNA synthesis and replication. nih.gov Organisms that synthesize their own folate possess an enzyme called dihydropteroate (B1496061) synthase, which utilizes PABA as a substrate. mdpi.com

Due to its structural similarity to PABA, this compound can potentially act as a competitive inhibitor of dihydropteroate synthase. Minimal structural changes to PABA can lead to the inhibition of enzymes that use it as a substrate. mdpi.com For instance, sulfonamide antibiotics function by mimicking PABA and competitively inhibiting this enzyme, thereby halting bacterial growth. mdpi.com The modification of PABA's core structure, as seen in this compound (with the addition of a methyl group and an acetamide (B32628) group), presents a molecule that could interfere with folate metabolism in susceptible organisms.

Interaction with Specific Enzymes (e.g., Alpha-Glucosidase, Acetylcholinesterase, Sirtuin 2)

Investigations into compounds with similar chemical scaffolds have demonstrated inhibitory effects against a range of specific enzymes.

Sirtuin 2 (SIRT2): Research has identified two structurally related compounds, AEM1 and AEM2, as selective and potent inhibitors of Sirtuin 2 (SIRT2), an NAD+-dependent protein deacetylase. nih.gov SIRT2 is implicated in various cellular processes, and its inhibition is a therapeutic strategy of interest for cancer and neurodegenerative diseases. nih.govnih.gov AEM1 and AEM2, which are closely related to this compound, showed significant inhibition of SIRT2 with IC50 values of 18.5 µM and 3.8 µM, respectively. nih.gov These compounds demonstrated high selectivity for SIRT2 over other sirtuins like SIRT1 and SIRT3. nih.gov The inhibition of SIRT2 by these molecules was shown to induce apoptosis in cancer cell lines in a p53-dependent manner. nih.gov

| Compound | Target Enzyme | IC50 Value | Selectivity |

| AEM1 | SIRT2 | 18.5 µM | Weak inhibition of SIRT1, SIRT3 |

| AEM2 | SIRT2 | 3.8 µM | Weak inhibition of SIRT1, SIRT3 |

Data sourced from a study on novel SIRT2 inhibitors. nih.gov

Alpha-Glucosidase: Various derivatives of acetamide have been synthesized and studied as potential inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. nih.govdovepress.comscience.govresearchgate.net Inhibition of this enzyme is a key strategy in managing type 2 diabetes. For example, studies on N-{[(4-oxo-thiochroman-3-yl)phenyl]-methyl}acetamide derivatives showed potent inhibitory activity against α-glucosidase. nih.gov While direct studies on this compound are not prominent, the consistent activity of related acetamide compounds suggests the potential of this chemical class to interact with and inhibit α-glucosidase. nih.govnih.gov

Acetylcholinesterase (AChE): Acetylcholinesterase is a critical enzyme in the nervous system that breaks down the neurotransmitter acetylcholine. nih.gov Inhibitors of AChE are used to treat conditions like Alzheimer's disease and myasthenia gravis. nih.gov Research into novel oxadiazole derivatives, which incorporate an acetamide moiety, has demonstrated significant acetylcholinesterase inhibition. nih.gov This indicates that the acetamide scaffold can be a component of molecules designed to target AChE.

Mechanisms of Molecular Mimicry of Natural Substrates (e.g., para-aminobenzoic acid)

Molecular mimicry is a key mechanism by which enzyme inhibitors function. This involves an inhibitor molecule that structurally resembles the enzyme's natural substrate. By binding to the enzyme's active site, the mimic prevents the actual substrate from binding, thereby blocking the catalytic reaction.

As previously discussed, this compound shares a core aromatic amine structure with para-aminobenzoic acid (PABA). mdpi.com PABA is the natural substrate for dihydropteroate synthase in the folate pathway. mdpi.com The structural similarity allows this compound to potentially act as a competitive antagonist at the PABA binding site on this enzyme. The 4-aminoaryl group is crucial for the biological function of PABA, and chemical modifications to this structure, such as those in this compound, can disrupt its utilization and inhibit the metabolic pathway. mdpi.com

Molecular Target Identification and Modulation Studies

Computational and in vitro methods are employed to identify and study the interaction of compounds with specific molecular targets like receptors and proteins.

Computational and In Vitro Interaction with Receptors (e.g., GABAA, NMDA receptors)

While direct studies on this compound are limited, the presence of the acetamide group in other known receptor modulators provides a basis for potential interactions.

GABAA Receptors: The GABAA receptor is a major inhibitory neurotransmitter receptor in the central nervous system. nih.gov It is the target for various drugs, including benzodiazepines and Z-drugs like Zolpidem. wikipedia.org Zolpidem, an imidazopyridine, contains an N,N-dimethylacetamide side chain and acts as a positive allosteric modulator at the GABAA receptor. wikipedia.org The presence of an acetamide functional group within a known GABAA receptor modulator suggests that this moiety can be part of a pharmacophore for this target.

NMDA Receptors: N-methyl-D-aspartate (NMDA) receptors are ionotropic glutamate (B1630785) receptors crucial for excitatory synaptic transmission and plasticity in the brain. nih.govnih.gov Dysfunctional NMDA receptors are implicated in various neurological disorders. nih.gov Studies on a peptidomimetic compound, PAMTA, which contains a tetrazolylacetamide group, have shown that it modulates NMDA receptor activity, likely through interaction with the polyamine site on the receptor complex. mcmaster.ca This demonstrates that acetamide-containing structures have the potential to interact with and modulate NMDA receptors.

Investigation of Protein Binding and Interactions

The interaction of a compound with its protein target is fundamental to its mechanism of action. The study of AEM1 and AEM2, the SIRT2 inhibitors structurally related to this compound, provides a clear example of specific protein binding. nih.gov These compounds were found to be potent inhibitors of SIRT2-mediated deacetylation but had significantly weaker effects on SIRT1 and SIRT3, indicating a selective binding profile. nih.gov

Furthermore, molecular docking is a powerful computational tool used to predict and analyze the binding of a ligand to a protein's active or allosteric site. This method was used to study the interaction between α-glucosidase and acetamido ketone derivatives, helping to elucidate the binding mode of the most potent inhibitors. nih.gov Such computational approaches are invaluable for understanding protein-ligand interactions at a molecular level and for guiding the design of more effective and selective inhibitors.

Role of this compound as Chemical Probes in Biochemical Assays

The acetamide and aniline (B41778) moieties present in the compound are common in various biologically active molecules, indicating a theoretical potential for interactions with enzymes or receptors. For instance, derivatives of acetamide have been investigated for a range of biological activities. However, without specific studies on this compound, any discussion of its role as a chemical probe would be speculative.

Detailed research, including binding affinity studies, enzyme inhibition assays, or fluorescence-based probing experiments specifically utilizing this compound, has not been reported in the available literature. Consequently, data tables summarizing assay types, target molecules, and specific mechanistic details of its interaction cannot be generated at this time.

Further investigation into the biochemical interactions of this compound is required to determine its potential utility as a chemical probe. Such studies would need to explore its binding characteristics with various proteins and nucleic acids, its potential as a substrate or inhibitor of enzymes, and its suitability as a molecular scaffold for the development of more complex biological tools. Until such research is conducted and published, the role of this compound in biochemical assays remains an open area for scientific exploration.

Metabolic Studies and Degradation Pathways of N 4 Amino 3 Methylphenyl Acetamide Analogs

In Vitro and Theoretical Metabolic Transformations of Aromatic Amines and Acetamides

The metabolism of aromatic amines and acetamides is primarily orchestrated by a suite of enzymes, most notably the cytochrome P450 (CYP) superfamily and N-acetyltransferases (NATs). nih.govwho.int These enzymes catalyze a range of reactions that modify the chemical structure of the parent compound, influencing its pharmacological and toxicological properties.

N-Acetylation Processes

N-acetylation is a significant metabolic pathway for aromatic amines, catalyzed by N-acetyltransferases (NATs). nih.govnih.gov This process involves the transfer of an acetyl group from acetyl-CoA to the amino group of the aromatic amine. There are two primary isoenzymes, NAT1 and NAT2, which exhibit different substrate specificities and are expressed in various tissues, with NAT2 being predominant in the liver and NAT1 in extrahepatic tissues. nih.gov

Table 1: Key Enzymes and Reactions in N-Acetylation

| Enzyme | Reaction | Significance |

| N-Acetyltransferase 1 (NAT1) | Transfers acetyl group to aromatic amines | Detoxification, prominent in extrahepatic tissues nih.gov |

| N-Acetyltransferase 2 (NAT2) | Transfers acetyl group to aromatic amines | Detoxification, primarily in the liver nih.gov |

| Deacetylases | Removes acetyl group from N-acetylated metabolites | Reverses N-acetylation, influencing the metabolic equilibrium who.intnih.gov |

Ring Oxidation and C-Oxidation Pathways

The oxidation of the aromatic ring and carbon atoms (C-oxidation) attached to the ring or the nitrogen atom is another major metabolic route for aromatic amines and acetamides. These reactions are primarily catalyzed by cytochrome P450 enzymes. nih.gov

Ring oxidation typically results in the formation of phenolic metabolites, which are generally considered detoxification products. nih.gov C-oxidation can occur at various positions on the aromatic ring or on alkyl substituents. For instance, in the case of N,N-dialkylamines, oxidation of the carbon atom alpha to the nitrogen is the initial step in N-dealkylation. nih.govencyclopedia.pub

The position and nature of substituents on the aromatic ring can significantly influence the site and rate of oxidation. Electron-donating groups can enhance the susceptibility of the ring to oxidation, while electron-withdrawing groups can have the opposite effect. pnas.org

N-Oxidation Mechanisms

N-oxidation, the oxidation of the nitrogen atom of the amino group, is a critical metabolic activation step for many aromatic amines. nih.govwho.int This reaction, also primarily mediated by cytochrome P450 enzymes, particularly CYP1A2, leads to the formation of N-hydroxyarylamines. nih.govnih.govnih.gov These N-hydroxy metabolites are often unstable and can be further metabolized to highly reactive electrophilic species, such as arylnitrenium ions, which can bind to cellular macromolecules like DNA, potentially initiating carcinogenic processes. nih.gov

The formation of N-oxide metabolites is another possibility, especially for tertiary amines. nih.govsemanticscholar.org While N-oxidation is often linked to toxicity, it can also be a step in the detoxification pathway, depending on the subsequent metabolic transformations. For example, N-hydroxy metabolites can be conjugated with glucuronic acid or sulfate (B86663), leading to their excretion. nih.gov

Table 2: Products of N-Oxidation and their Significance

| Metabolite | Significance |

| N-hydroxyarylamines | Can be precursors to reactive electrophiles and are often associated with genotoxicity. nih.gov |

| N-oxides | Generally considered less reactive than N-hydroxyarylamines. nih.govsemanticscholar.org |

| Arylnitrenium ions | Highly reactive electrophiles that can form DNA adducts. nih.gov |

N-Dealkylation Mechanisms in Related Compounds

For aromatic amines that are N-alkylated, N-dealkylation is a common metabolic pathway. nih.govresearchgate.net This process, catalyzed by cytochrome P450 enzymes, involves the oxidative removal of an alkyl group from the nitrogen atom. nih.govencyclopedia.pub The mechanism typically begins with the hydroxylation of the carbon atom attached to the nitrogen (α-carbon hydroxylation). nih.govencyclopedia.pub The resulting carbinolamine intermediate is unstable and spontaneously breaks down to yield the dealkylated amine and an aldehyde or ketone. nih.govencyclopedia.pub

N-dealkylation can significantly alter the pharmacological properties of a compound, sometimes leading to the formation of active metabolites from an inactive parent drug (prodrug activation) or changing the receptor selectivity. nih.govsemanticscholar.org The rate and extent of N-dealkylation are influenced by the nature of the alkyl group, with smaller alkyl groups generally being more readily removed. nih.gov

Influence of Molecular Structure on Metabolic Stability (Theoretical Aspects)

The metabolic stability of a compound like N-(4-amino-3-methylphenyl)acetamide is intrinsically linked to its molecular structure. Various structural features can influence the rate and pathways of its metabolism.

The electronic properties of the aromatic ring play a crucial role. The presence of electron-donating groups, such as the amino and methyl groups in this compound, can increase the electron density of the ring, making it more susceptible to oxidative metabolism by cytochrome P450 enzymes. pnas.org Conversely, electron-withdrawing groups tend to stabilize the molecule and decrease the rate of metabolism. pnas.org

Steric factors also have a significant impact. Bulky substituents near a potential site of metabolism can hinder the approach of metabolizing enzymes, thereby increasing the metabolic stability of the compound. who.int The position of substituents on the aromatic ring is also critical. For instance, in anilides, substituents in the ortho position of the aniline (B41778) moiety can have a different effect on metabolic stability compared to those in the meta or para positions. pnas.org

The nature of the N-acyl group in acetamides also influences their susceptibility to hydrolysis. Aromatic amides are generally more susceptible to hydrolysis than aliphatic amides due to resonance effects. pnas.org Furthermore, the nature of the substituents on both the acyl and the amine portions of a carbamate, a related functional group, has been shown to follow predictable trends in metabolic lability. nih.gov

In silico models and quantitative structure-metabolism relationship (QSMR) studies are increasingly used to predict the metabolic fate of compounds based on their chemical structure. researchgate.net These computational approaches can help in the early stages of drug discovery to design molecules with improved metabolic stability.

Table 3: Structural Features Influencing Metabolic Stability

| Structural Feature | Influence on Metabolic Stability |

| Electron-donating groups on the aromatic ring | Generally decrease stability by promoting oxidation. pnas.org |

| Electron-withdrawing groups on the aromatic ring | Generally increase stability by deactivating the ring towards oxidation. pnas.org |

| Steric hindrance | Can increase stability by impeding enzyme access. who.int |

| Position of substituents | Can significantly alter metabolic pathways and rates. pnas.org |

| Nature of N-acyl group | Influences susceptibility to hydrolysis. pnas.org |

Future Directions and Emerging Research Avenues for N 4 Amino 3 Methylphenyl Acetamide

Development of Advanced Analytical Methodologies for Detection and Quantification

The ability to accurately detect and quantify N-(4-amino-3-methylphenyl)acetamide is crucial for quality control in its synthesis and for various analytical applications. While standard techniques are available, future research will likely focus on the development of more sensitive, rapid, and robust analytical methods.

Currently, the analysis of aromatic amines often relies on chromatographic techniques. High-performance liquid chromatography (HPLC), particularly when coupled with mass spectrometry (LC-MS/MS), offers high selectivity and sensitivity for determining aromatic amines in various matrices. nih.govresearchgate.net For instance, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been successfully developed for the analysis of 39 primary aromatic amines in human urine, demonstrating excellent linearity and low limits of detection. nih.gov Similarly, UPLC-MS/MS systems have been employed for the quantification of aromatic amines in consumer products, highlighting the robustness of this approach for regulatory monitoring. lcms.czlcms.cz Gas chromatography-mass spectrometry (GC-MS) is another powerful technique, often used after a derivatization step to improve the volatility and thermal stability of the analytes. publisso.de

Future research could focus on optimizing these methods specifically for this compound. This would involve developing tailored extraction procedures, such as solid-phase extraction (SPE) or magnetic solid-phase extraction (MSPE), to effectively isolate the compound from complex sample matrices. informahealthcare.com Furthermore, the exploration of novel derivatization reagents could enhance the sensitivity and chromatographic behavior of the compound in GC-MS analysis. publisso.de The development of rapid screening methods, such as thin-layer chromatography (TLC) with specific colorimetric reagents, could also provide a simple and cost-effective tool for preliminary detection. researchgate.netrsc.org

A summary of potential advanced analytical methodologies is presented in the table below.

| Analytical Technique | Potential Application for this compound | Key Advantages |

| HPLC-UV/DAD | Routine quantification and purity assessment. | Robust, widely available, good for quality control. |

| UPLC-MS/MS | Trace level detection and quantification in complex matrices. | High sensitivity, high selectivity, structural confirmation. nih.govlcms.cz |

| GC-MS | Analysis after derivatization for enhanced volatility. | High resolution, excellent for isomer separation. publisso.de |

| Solid-Phase Microextraction (SPME)-GC-MS | Solvent-free sample preparation and analysis. | Environmentally friendly, high pre-concentration factor. |

| Capillary Electrophoresis (CE) | High-efficiency separations of charged species. | Low sample and reagent consumption, rapid analysis. |

Exploration of Novel Synthetic Routes Adhering to Green Chemistry Principles

Traditional methods for the synthesis of acetanilides often involve the use of hazardous reagents like acetic anhydride (B1165640) or acetyl chloride, which can generate corrosive byproducts. ijtsrd.com In line with the growing emphasis on sustainable chemistry, future research will undoubtedly focus on developing greener synthetic routes to this compound. The principles of green chemistry, such as atom economy, the use of safer solvents, and catalytic reactions, will guide these efforts. benthamdirect.com

One promising approach is the use of less hazardous acetylating agents. For example, the use of acetonitrile (B52724) as both a reagent and solvent, catalyzed by alumina (B75360) under continuous-flow conditions, has been shown to be an effective method for the N-acetylation of various amines. nih.gov This method avoids the use of corrosive acid chlorides and anhydrides. Another green approach involves the use of glacial acetic acid with a catalyst. Research has demonstrated that a magnesium sulphate-glacial acetic acid system can serve as a benign and inexpensive catalyst for the synthesis of acetanilide (B955) from aniline (B41778), avoiding toxic acetic anhydride. ijtsrd.comijtsrd.com Similarly, the use of zinc dust in acetic acid has been reported as a greener method for synthesizing acetanilide derivatives, resulting in higher yields and atom economies compared to conventional methods. youtube.comscribd.com

The exploration of catalyst-free methods under mild conditions also represents a significant area of future research. For instance, some reactions can be carried out in water, which is an environmentally benign solvent. organic-chemistry.org The development of one-pot procedures, where multiple reaction steps are carried out in the same vessel, can also contribute to a greener process by reducing waste and energy consumption. nih.gov

Future synthetic strategies for this compound could focus on adapting these greener methods. A comparison of conventional and potential green synthetic routes is provided below.

| Synthetic Approach | Reagents & Conditions | Green Chemistry Advantages |

| Conventional Acetylation | Acetic anhydride or acetyl chloride. | - |

| Catalytic Acetylation with Acetic Acid | Glacial acetic acid, Magnesium sulfate (B86663) or Zinc dust catalyst. ijtsrd.comijtsrd.comscribd.com | Avoids corrosive reagents, higher atom economy. ijtsrd.comscribd.com |

| Continuous-Flow Acetylation | Acetonitrile, Alumina catalyst, high temperature and pressure. nih.gov | Use of a safer acetylating agent, potential for scalability. nih.gov |

| Borrowing Hydrogen Methodology | Alcohols as alkylating agents, metal catalyst. rsc.org | Atom-economic, produces water as the only byproduct. rsc.org |

Deepening Mechanistic Understanding at the Molecular and Submolecular Levels

A thorough understanding of the chemical and physical properties of this compound at the molecular and submolecular levels is essential for predicting its reactivity and designing new applications. Future research in this area will likely employ a combination of advanced spectroscopic techniques and computational chemistry.

Computational methods, such as Density Functional Theory (DFT), can provide valuable insights into the electronic structure, molecular geometry, and vibrational frequencies of the molecule. usna.edu For instance, computational studies on acetanilides have been used to characterize the amide linkage and to understand the effects of substituents on the crystal structure. usna.edu Such studies can reveal how the amino and methyl groups on the phenyl ring of this compound influence its conformational preferences and intermolecular interactions. This knowledge is crucial for understanding its behavior in different environments and for designing materials with specific properties.

Experimental techniques such as X-ray crystallography can determine the precise three-dimensional structure of the molecule in the solid state, providing data on bond lengths, bond angles, and packing arrangements. This information can then be compared with computational results to validate the theoretical models. usna.edu Advanced spectroscopic methods, including multidimensional NMR and ultrafast laser spectroscopy, can probe the dynamics of the molecule in solution and its interactions with other molecules on very short timescales.

Future mechanistic studies could investigate the pathways of its formation and degradation, as well as its interactions with biological macromolecules. For example, understanding the mechanism of enzymatic or non-enzymatic conversion of related arylamines can provide clues about the potential metabolic fate of this compound. nih.gov

| Research Area | Techniques | Potential Insights |

| Molecular Geometry and Electronic Structure | DFT calculations, X-ray crystallography. usna.edu | Bond lengths, bond angles, dihedral angles, charge distribution, molecular orbitals. |

| Intermolecular Interactions | Computational modeling, advanced NMR. | Hydrogen bonding patterns, stacking interactions, solvent effects. |

| Reaction Mechanisms | Kinetic studies, isotopic labeling, computational transition state analysis. nih.gov | Elucidation of synthetic pathways, identification of intermediates and transition states. |

| Photophysical Properties | UV-Vis and fluorescence spectroscopy, time-resolved spectroscopy. | Excited state dynamics, potential for use in optical materials or as a fluorescent probe. |

Integration with Artificial Intelligence and Machine Learning for Predictive Modeling in Chemical Research

AI can also be used to design novel and more efficient synthetic pathways. Retrosynthesis software, powered by machine learning, can propose synthetic routes to a target molecule by working backward from the product. nih.gov These tools can analyze vast reaction databases to identify the most promising and efficient reaction steps. Furthermore, ML models can predict the outcomes of chemical reactions, including the major products and potential side products, which can save significant time and resources in the laboratory. acs.orgneurips.cc

For this compound, AI and ML could be used to:

Predict Physicochemical Properties: Develop models to predict solubility, melting point, and other key physical properties for novel derivatives.

Virtual Screening for Biological Activity: Use machine learning models to screen virtual libraries of related compounds for potential biological targets. elsevier.com

Optimize Synthetic Routes: Employ AI-driven retrosynthesis tools to discover more efficient and greener synthetic pathways. nih.gov

Predict Reaction Outcomes: Use machine learning to predict the regioselectivity and yield of reactions involving this compound. acs.org

The application of these computational tools will undoubtedly accelerate the pace of research and open up new possibilities for the application of this compound in various fields.

Q & A

Q. What are the standard synthetic routes for preparing N-(4-amino-3-methylphenyl)acetamide, and how can reaction conditions be optimized?

this compound is typically synthesized via acetylation of 4-amino-3-methylaniline using acetic anhydride or acetyl chloride under controlled conditions. A common method involves refluxing the aniline derivative in a polar aprotic solvent (e.g., dichloromethane) with a base (e.g., pyridine) to neutralize HCl by-products . Optimization may include adjusting stoichiometry (e.g., 1.2:1 molar ratio of acetic anhydride to aniline) or using catalytic acid (e.g., H₂SO₄) to enhance reaction efficiency. Purity can be monitored via TLC (silica gel, ethyl acetate/hexane eluent) or HPLC (C18 column, UV detection at ~254 nm) .

Q. How can researchers validate the purity of this compound, and what analytical techniques are recommended?

Purity validation requires a combination of chromatographic and spectroscopic methods:

- HPLC : Use a reversed-phase C18 column with a mobile phase of acetonitrile/water (60:40 v/v) and UV detection at 255 nm (λmax for acetamide derivatives) .

- NMR : Confirm structural integrity via ¹H NMR (DMSO-d₆): expected signals include δ 2.1 ppm (CH₃ of acetamide) and δ 6.5–7.2 ppm (aromatic protons) .

- Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 179.1 (C₉H₁₂N₂O) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact.

- Work in a fume hood to prevent inhalation of dust.

- Store at -20°C in airtight containers to ensure stability .

- In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention .

Advanced Research Questions

Q. How can computational modeling assist in predicting the reactivity or solubility of this compound?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict electronic properties (HOMO-LUMO gaps) and solubility parameters. For instance, logP values (octanol-water partition coefficient) estimated via software like ACD/Labs or ChemAxon guide solvent selection for crystallization. Experimental solubility data for analogs (e.g., N-(4-methoxyphenyl)acetamide: ~1707 mg/L in water at 25°C ) can inform comparative studies.

Q. What role does this compound play in coordination chemistry, and how can its metal-binding properties be characterized?

The amino and acetamide groups can act as ligands for transition metals (e.g., Cu²⁺, Fe³⁺). Characterization methods include:

- UV-Vis Spectroscopy : Monitor ligand-to-metal charge transfer bands (e.g., λmax shifts from 255 nm to ~300 nm upon Cu²⁺ binding) .

- EPR : Detect paramagnetic species in Cu²⁺ complexes .

Methodological Guidance

Q. How to optimize crystallization conditions for this compound?

- Solvent Screening : Test solvents with varying polarities (e.g., ethanol, ethyl acetate, DMF).

- Slow Evaporation : Dissolve the compound in warm ethanol and allow gradual evaporation at 4°C.

- Crystallography Software : Use WinGX to refine crystal structures and validate hydrogen-bonding networks (e.g., N-H···O interactions) .

Q. What advanced techniques characterize polymorphism in this compound?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.